molecular formula C11H11N3O B3038083 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 733745-73-8

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B3038083
CAS RN: 733745-73-8
M. Wt: 201.22 g/mol
InChI Key: MEKAOWILVRNTKP-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde” is a heterocyclic compound. Heterocyclic compounds such as pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .


Synthesis Analysis

The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .


Molecular Structure Analysis

The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .


Chemical Reactions Analysis

The compound was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Heterocyclic compounds, including pyrazoles, have garnered significant attention in drug design due to their diverse biological activities. This compound’s unique structure combines a pyridine–thiazole moiety with a pyrazole ring. Researchers can explore its potential as a scaffold for novel drug candidates. For instance, incorporating different heterocyclic systems into a single molecule may enhance activity compared to individual rings .

Antioxidant Properties

Thiazolo[4,5-b]pyridine derivatives, to which our compound belongs, have demonstrated antioxidant activity. Researchers can investigate its potential as an antioxidant agent, protecting cells from oxidative stress and associated diseases .

Anti-Inflammatory Agents

Thiazolo[4,5-b]pyridine–pyrazole hybrids could serve as anti-inflammatory agents. By targeting inflammatory pathways, they may mitigate chronic inflammation and related conditions .

Antimicrobial Applications

Pyrazoles are known for their antibacterial and antifungal properties. Researchers can explore the compound’s efficacy against specific pathogens, potentially leading to new antimicrobial agents .

Anti-Tumor Activity

The compound’s structure suggests potential anti-tumor properties. Investigating its effects on cancer cell lines could reveal promising leads for cancer therapy .

Other Applications

Beyond the mentioned fields, researchers may explore additional applications, such as antidiabetic, antihypertensive, and antiviral effects. The compound’s unique structure opens up exciting avenues for further investigation .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug design, given the known activities of similar heterocyclic compounds . Further studies could also aim to elucidate its physical and chemical properties, as well as safety and hazards.

Mechanism of Action

properties

IUPAC Name

3,5-dimethyl-1-pyridin-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-10(7-15)9(2)14(13-8)11-5-3-4-6-12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKAOWILVRNTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Synthesis routes and methods I

Procedure details

Dissolve dimethylsulfoxide (0.324 mL, 4.56 mmol) in DCM (10 mL) and cool the solution to −78° C. Add oxalyl chloride (0.239 mL, 2.74 mmol) to the mixture dropwise and stir at −78° C. for 20 min. Add (3,5-dimethyl-1-pyridin-2-yl-1H-pyrazol-4-yl)-methanol (0.369 g, 1.82 mmol) in DCM (10 mL) and stir the mixture at −78° C. for one hr. Add triethylamine (1.27 mL, 9.12 mmol) to the mixture and warm to room temperature then stir for 18 hr. Add saturated aqueous sodium bicarbonate and extract the aqueous 3 times with DCM, dry organic solution then filter and concentrate. Purify using silica gel chromatography, eluting with 20:80 hexanes:ethyl acetate to give the title preparation as a yellow solid (0.358 g, 97%). MS (APCI): m/z=202 [M+H]+.
Quantity
0.324 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.239 mL
Type
reactant
Reaction Step Two
Quantity
0.369 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.27 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
0.358 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Dissolve dimethylsulfoxide (0.324 mL, 4.56 mmol) in DCM (10 mL) and cool the solution to −78° C. Add oxalyl chloride (0.239 mL, 2.74 mmol) to the mixture dropwise and stir at −78° C. for 20 min. Add (3,5-dimethyl-1-pyridin-2-yl-1H-pyrazol-4-yl)-methanol (0.369 g, 1.82 mmol) in DCM (10 mL) and stir the mixture at −78° C. for 1 hr. Add triethylamine (1.27 mL, 9.12 mmol) to the mixture and warm to room temperature then stir for 18 hr. Add saturated aqueous sodium bicarbonate and extract the aqueous 3 times with DCM, dry organic solution then filter and concentrate. Purify using silica gel chromatography, eluting with 20:80 hexanes:ethyl acetate to give 3,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carbaldehyde as a yellow solid (0.358 g, 97%). MS (m/z): 202 (M+1).
Quantity
0.324 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.239 mL
Type
reactant
Reaction Step Two
Quantity
0.369 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.27 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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